BI-D1870
Overview
Description
BI-D1870 is a small molecule inhibitor that specifically targets the p90 ribosomal S6 kinase (RSK) family. This compound has gained attention due to its potential therapeutic applications, particularly in cancer research. This compound is known for its ability to inhibit the activity of RSK isoforms, which play crucial roles in various cellular processes, including growth, survival, and motility .
Mechanism of Action
Target of Action
BI-D1870, also known as 2-((3,5-difluoro-4-hydroxyphenyl)amino)-8-isopentyl-5,7-dimethyl-7,8-dihydropteridin-6(5H)-one, primarily targets the 90 kDa ribosomal S6 kinases (RSKs) . RSKs are a group of serine/threonine kinases involved in diverse cellular processes including growth, survival, and motility .
Mode of Action
This compound is an ATP-competitive inhibitor of RSKs . It inhibits the downstream RSK target YB-1 and prevents the RSK-mediated phorbol ester- and EGF-induced phosphorylation of glycogen synthase kinase-3β and LKB1 .
Biochemical Pathways
This compound affects the PI3K-Akt-mTORC1 signaling axis . It inhibits the phosphorylation of downstream RPS6 and 4E BP1 by inhibiting this signaling axis, and inhibits protein translation initiation . Moreover, this compound also inhibits mTORC1-mediated microtubule formation and stability .
Pharmacokinetics
It is known that this compound is cell permeant , suggesting it can cross cell membranes and reach its intracellular targets. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound effectively inhibits the malignant proliferation of cells, such as neuroblastoma cells . It induces cell G2/M phase arrest and mitotic disorder , thereby promoting cell apoptosis and ultimately inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
BI-D1870 interacts with RSK isoforms, specifically RSK1, RSK2, RSK3, and RSK4 . It inhibits these isoforms in vitro with an IC50 of 10-30 nM, but does not significantly inhibit ten other AGC kinase members and over 40 other protein kinases tested at 100-fold higher concentrations . This suggests that this compound has a high degree of specificity for RSK isoforms.
Cellular Effects
This compound has been shown to have a dose-responsive antiproliferative effect on various cancer cell lines . It inhibits the downstream RSK target YB-1 and causes apoptosis as evidenced by PARP cleavage, activation of the caspase cascade, and the presence of pyknotic nuclei . In addition, this compound also induces G2/M arrest by modulating the expression of p21 and other cell cycle regulators .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of RSK isoforms . It acts as an ATP-competitive inhibitor, preventing the phosphorylation of substrates for RSK . This inhibition disrupts the normal functioning of these kinases, leading to changes in cell proliferation, survival, and motility .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to induce apoptosis preferentially in a p21-deficient background . Additionally, this compound induces a strong transcription and p53-independent accumulation of p21 protein and protects cells from gamma irradiation-induced apoptosis, driving them into senescence even in the absence of gamma irradiation .
Metabolic Pathways
This compound is involved in the PI3K-Akt-mTORC1 signaling pathway . It inhibits the phosphorylation of downstream RPS6 and 4E BP1 proteins, thereby inhibiting protein translation and microtubule formation .
Transport and Distribution
It is known to be cell-permeable , suggesting that it can freely diffuse across cell membranes to reach its target sites.
Preparation Methods
BI-D1870 is synthesized through a series of chemical reactions involving the formation of a dihydropteridinone core. The synthetic route typically involves the following steps:
Formation of the dihydropteridinone core: This is achieved through the condensation of appropriate starting materials under controlled conditions.
Functionalization of the core: Various functional groups are introduced to the dihydropteridinone core to enhance its inhibitory activity and selectivity towards RSK isoforms.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity
Chemical Reactions Analysis
BI-D1870 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups. .
Scientific Research Applications
Cancer Research: BI-D1870 has shown promising results in inhibiting the proliferation of cancer cells, particularly in neuroblastoma and oral squamous cell carcinoma. .
Cell Biology: The compound is used to study the role of RSK isoforms in cellular processes such as growth, survival, and motility.
Drug Development: this compound serves as a lead compound for the development of new inhibitors targeting RSK isoforms.
Comparison with Similar Compounds
BI-D1870 is unique in its specificity and potency towards RSK isoforms. Similar compounds include:
SL0101: Another RSK inhibitor, but with different selectivity and potency profiles.
FMK: A broad-spectrum kinase inhibitor that also targets RSKs but lacks the specificity of this compound.
SB-747651A: A selective RSK inhibitor with a different chemical structure and mechanism of action .
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
2-(3,5-difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7H-pteridin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O2/c1-10(2)5-6-26-11(3)18(28)25(4)15-9-22-19(24-17(15)26)23-12-7-13(20)16(27)14(21)8-12/h7-11,27H,5-6H2,1-4H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKTGDVSARYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CN=C(N=C2N1CCC(C)C)NC3=CC(=C(C(=C3)F)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648506 | |
Record name | 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501437-28-1 | |
Record name | 2-(3,5-Difluoro-4-hydroxyanilino)-5,7-dimethyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3,5-Difluoro-4-hydroxyphenyl)amino]-7,8-dihydro-5,7-dimethyl-8-(3-methylbutyl)-6(5H)-pteridinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN44M8WHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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